5-(But-3-en-1-yl)-3-(triphenylmethyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a but-3-en-1-yl group and a trityl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of a β-keto ester with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole derivatives with enyne or diene substituents
Uniqueness
5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and the isoxazole ring structure
Properties
CAS No. |
111379-53-4 |
---|---|
Molecular Formula |
C26H25NO |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
5-but-3-enyl-3-trityl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C26H25NO/c1-2-3-19-24-20-25(27-28-24)26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h2,4-18,24H,1,3,19-20H2 |
InChI Key |
ARWMEUYYIPZIAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CC(=NO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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